tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a piperidine ring, a tert-butyl group, a benzyloxycarbonyl group, and a methoxy-oxoethyl group, which contribute to its unique chemical properties.
Scientific Research Applications
Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be employed in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base to form the desired carbamate.
Addition of the Methoxy-Oxoethyl Group: This can be achieved through esterification or amidation reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-aminopiperidine-1-carboxylate
- Benzyloxycarbonyl piperidine derivatives
- Methoxy-oxoethyl substituted piperidines
Uniqueness
Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-20(2,3)29-19(26)23-12-10-21(11-13-23,14-17(24)27-4)22-18(25)28-15-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOCIPBIGXMLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109541 | |
Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-52-1 | |
Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447606-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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